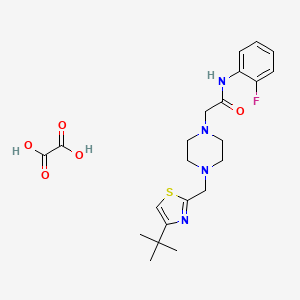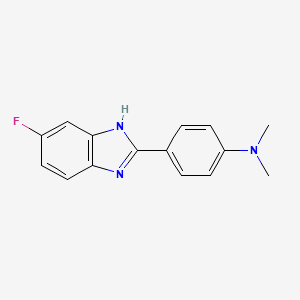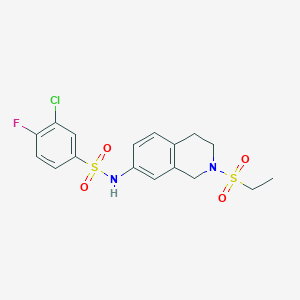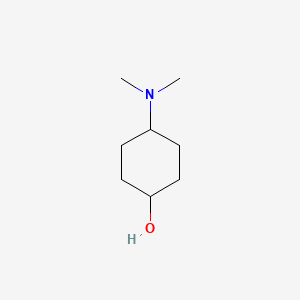
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as MTE-N, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTE-N has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
MTE-N exerts its effects by binding to specific target proteins and enzymes, inhibiting their activity. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTE-N also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, MTE-N has been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV).
Biochemical and Physiological Effects:
MTE-N has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. MTE-N has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MTE-N has been shown to inhibit the replication of HCV in vitro.
実験室実験の利点と制限
MTE-N has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. MTE-N has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective candidate for drug development. However, MTE-N has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MTE-N has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are several future directions for research on MTE-N. One potential application is in the development of anti-inflammatory drugs. MTE-N has been shown to inhibit the activity of COX-2, which is a target for non-steroidal anti-inflammatory drugs (NSAIDs). However, MTE-N may have fewer side effects than NSAIDs, making it a promising candidate for drug development.
Another potential application for MTE-N is in the treatment of cancer. MTE-N has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Further research is needed to determine the potential of MTE-N as a cancer therapeutic.
Finally, MTE-N may have potential as an antiviral drug. It has been shown to inhibit the replication of HCV in vitro, and further studies are needed to determine its efficacy against other viruses.
Conclusion:
MTE-N is a promising compound for drug development with potential applications in the treatment of inflammation, cancer, and viral infections. Its mechanism of action and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to determine its safety and efficacy in clinical settings.
合成法
MTE-N can be synthesized using a multi-step process that involves the reaction of 2-naphthol with naphthalene-2-carboxylic acid to form 2-(naphthalen-2-yloxy)acetate. This intermediate is then reacted with 2-(2-aminoethyl)morpholine and thiophene-2-carboxylic acid to yield MTE-N. The synthesis process has been optimized to yield high purity MTE-N with good yields.
科学的研究の応用
MTE-N has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MTE-N has been shown to inhibit the activity of various enzymes and proteins, making it a promising candidate for drug development.
特性
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(16-27-19-8-7-17-4-1-2-5-18(17)14-19)23-15-20(21-6-3-13-28-21)24-9-11-26-12-10-24/h1-8,13-14,20H,9-12,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWRKHNOUMLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2950268.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2950269.png)

![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950275.png)
![3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2950277.png)


![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950285.png)
![2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2950286.png)

![N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2950289.png)